molecular formula C12H13NO3 B14757244 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid

4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid

Cat. No.: B14757244
M. Wt: 219.24 g/mol
InChI Key: SFMDMPBCJYZENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol This compound features a benzoic acid moiety substituted with a 5,5-dimethyl-4,5-dihydroisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method is the (3 + 2) cycloaddition reaction, where hydroxyimoyl halides react with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can significantly reduce reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form corresponding oxazoles.

    Reduction: The compound can be reduced to form dihydroisoxazoles.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydroisoxazole derivatives.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-4,5-dihydroisoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents.

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.

Uniqueness

4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is unique due to the combination of the isoxazole ring and the benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(5,5-dimethyl-4H-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-12(2)7-10(13-16-12)8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

SFMDMPBCJYZENJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.